4,4'-(Diethoxymethylene)bis(N,N-dimethylaniline)
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Overview
Description
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) is a chemical compound that serves as an intermediate in the manufacture of dyes and other industrial applications. It is known for its role in the qualitative assay of cyanogens and the determination of lead .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) typically involves the reaction of 4,4’-Methylenedianiline with dimethyl carbonate. This reaction is carried out under controlled conditions to ensure the formation of the desired product .
Industrial Production Methods
Industrial production of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for yield and purity, often involving purification steps such as recrystallization and distillation .
Chemical Reactions Analysis
Types of Reactions
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinone derivatives.
Reduction: Reduction reactions can convert it into simpler amine derivatives.
Substitution: It can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and alkylating agents are commonly employed.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted aromatic compounds.
Scientific Research Applications
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and other organic compounds.
Biology: Employed in the study of enzyme-catalyzed reactions involving amines.
Medicine: Investigated for its potential use in drug development and as a diagnostic reagent.
Industry: Utilized in the manufacture of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) involves its interaction with various molecular targets. It acts as a nucleophile in substitution reactions and can form complexes with metal ions, which is crucial for its role in lead determination .
Comparison with Similar Compounds
Similar Compounds
- N,N,N’,N’-Tetramethyl-4,4’-diaminodiphenylmethane
- N,N,N’,N’-Tetramethyl-4,4’-methylenedianiline
- Arnolds base
- Michlers base
Uniqueness
4,4’-(Diethoxymethylene)bis(N,N-dimethylaniline) is unique due to its specific structure that allows it to act as an intermediate in dye synthesis and its ability to form complexes with metal ions, making it suitable for analytical applications .
Properties
CAS No. |
102443-38-9 |
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Molecular Formula |
C21H30N2O2 |
Molecular Weight |
342.5 g/mol |
IUPAC Name |
4-[[4-(dimethylamino)phenyl]-diethoxymethyl]-N,N-dimethylaniline |
InChI |
InChI=1S/C21H30N2O2/c1-7-24-21(25-8-2,17-9-13-19(14-10-17)22(3)4)18-11-15-20(16-12-18)23(5)6/h9-16H,7-8H2,1-6H3 |
InChI Key |
UCPBMCSOJWQPEJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(C1=CC=C(C=C1)N(C)C)(C2=CC=C(C=C2)N(C)C)OCC |
Origin of Product |
United States |
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